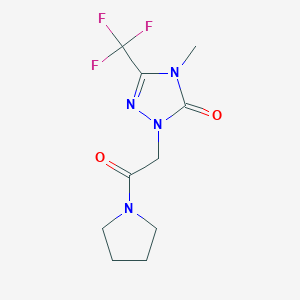
4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C10H13F3N4O2 and its molecular weight is 278.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1421452-41-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H13F3N4O2
- Molecular Weight : 278.23 g/mol
- Structure : The compound features a triazole ring with a trifluoromethyl group and a pyrrolidine-based substituent, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation.
Case Study:
In a comparative study, various triazole derivatives were evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 0.12 to 2.78 µM, indicating significant potency compared to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-methyl-triazole derivative | MCF-7 | 0.48 |
| 4-methyl-triazole derivative | HCT-116 | 0.19 |
| Doxorubicin | MCF-7 | 1.93 |
| Doxorubicin | HCT-116 | 2.84 |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway has been observed, characterized by increased caspase activity and changes in mitochondrial membrane potential.
- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives could arrest the cell cycle at the G1 phase, preventing further proliferation .
Antimicrobial Activity
Triazole derivatives are known for their antifungal properties. While direct studies on this specific compound are sparse, related compounds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis.
Properties
IUPAC Name |
4-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O2/c1-15-8(10(11,12)13)14-17(9(15)19)6-7(18)16-4-2-3-5-16/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGILARXINSJYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














